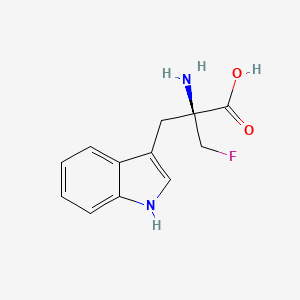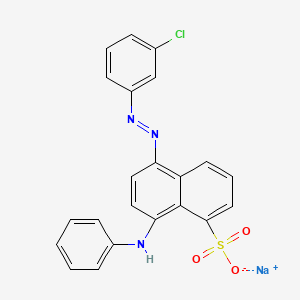
1-Naphthalenesulfonic acid, 5-((3-chlorophenyl)azo)-8-(phenylamino)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate: is a synthetic organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of an anilino group, a chlorophenyl group, and an azo linkage, which contribute to its distinctive chemical behavior and utility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate typically involves the following steps:
Diazotization: The process begins with the diazotization of 3-chloroaniline to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 8-anilino-1-naphthalenesulfonic acid under controlled conditions to form the azo compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted copper-catalyzed Ullmann coupling has been reported to improve yields and reduce reaction times .
化学反応の分析
Types of Reactions:
Oxidation: Sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: The azo linkage in the compound can be reduced to form the corresponding amines.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are typically used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be employed under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry:
- Used as a fluorescent probe to study molecular interactions and conformational changes in various chemical systems.
Biology:
- Employed in the study of protein folding and binding due to its ability to bind to hydrophobic pockets in proteins .
Medicine:
- Investigated for its potential use in diagnostic imaging and as a marker for certain biological processes.
Industry:
- Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of sodium 8-anilino-5-[(3-chlorophenyl)azo]naphthalene-1-sulphonate involves its ability to bind to hydrophobic regions of proteins. The compound’s sulfonate group anchors to cationic side chains of proteins, while the anilino and naphthalene moieties interact with hydrophobic pockets. This binding induces conformational changes in the protein, which can be monitored using fluorescence spectroscopy .
類似化合物との比較
8-anilino-1-naphthalenesulfonic acid: Shares the anilino and naphthalene moieties but lacks the chlorophenyl and azo groups.
Sodium 8-anilino-1-naphthalenesulfonate: Similar structure but without the azo linkage and chlorophenyl group.
Uniqueness:
特性
CAS番号 |
67875-11-0 |
|---|---|
分子式 |
C22H15ClN3NaO3S |
分子量 |
459.9 g/mol |
IUPAC名 |
sodium;8-anilino-5-[(3-chlorophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H16ClN3O3S.Na/c23-15-6-4-9-17(14-15)25-26-19-12-13-20(24-16-7-2-1-3-8-16)22-18(19)10-5-11-21(22)30(27,28)29;/h1-14,24H,(H,27,28,29);/q;+1/p-1 |
InChIキー |
XMODKPLDAUSFGD-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC(=CC=C4)Cl)C=CC=C3S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
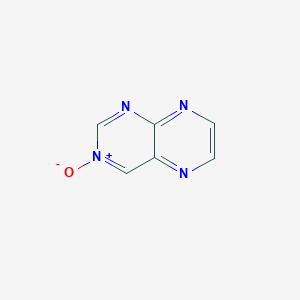
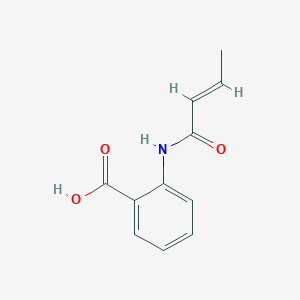


![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-propylphenyl ester](/img/structure/B13794746.png)
![Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate](/img/structure/B13794752.png)

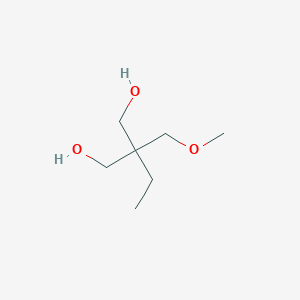
![2-[5-(3-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13794756.png)
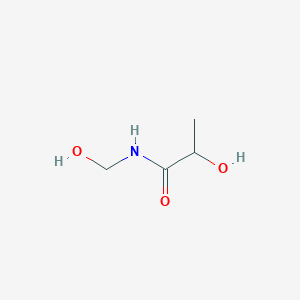
![1-methyl-2-[(E)-2-phenylethenyl]-2H-pyridine](/img/structure/B13794772.png)
